molecular formula C14H15Cl2NO2 B13219105 1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one

1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13219105
M. Wt: 300.2 g/mol
InChI Key: CKXGWAYOMWKHED-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dichlorophenyl group attached to a piperidinone ring, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 3,4-dichloroaniline with propionyl chloride to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous process involving the reaction of 3,4-dichloroaniline with phosgene, followed by treatment with dimethylamine. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The compound’s dichlorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one stands out due to its unique piperidinone ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15Cl2NO2

Molecular Weight

300.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15Cl2NO2/c1-2-13(18)10-4-3-7-17(14(10)19)9-5-6-11(15)12(16)8-9/h5-6,8,10H,2-4,7H2,1H3

InChI Key

CKXGWAYOMWKHED-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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